SR121566A

Platelet Aggregation Antithrombotic GP IIb-IIIa

SR121566A (CAS 180144-61-0) is a synthetic, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb-IIIa, integrin αIIbβ3) receptor. It is characterized by its molecular formula C20H25N5O4S and a molecular weight of 431.51 g/mol.

Molecular Formula C20H25N5O4S
Molecular Weight 431.5 g/mol
CAS No. 180144-61-0
Cat. No. B1662711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR121566A
CAS180144-61-0
Molecular FormulaC20H25N5O4S
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
InChIInChI=1S/C20H25N5O4S/c21-19(22)14-3-1-13(2-4-14)16-12-30-20(23-16)25(10-7-17(26)27)15-5-8-24(9-6-15)11-18(28)29/h1-4,12,15H,5-11H2,(H3,21,22)(H,26,27)(H,28,29)
InChIKeyLYIQNVKSTSEEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SR121566A (CAS 180144-61-0): A Non-Peptide GP IIb-IIIa Antagonist with Quantitative Selectivity and in Vivo Efficacy Data


SR121566A (CAS 180144-61-0) is a synthetic, non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb-IIIa, integrin αIIbβ3) receptor [1]. It is characterized by its molecular formula C20H25N5O4S and a molecular weight of 431.51 g/mol . As a member of the RGD (arginine-glycine-aspartic acid) peptidomimetic class, its primary mechanism of action is to inhibit the binding of fibrinogen to activated platelets, thereby blocking platelet aggregation [1].

Why Generic GP IIb-IIIa Antagonist Substitution is Scientifically Invalid for SR121566A


Substituting SR121566A with another GP IIb-IIIa antagonist or antiplatelet agent is not supported by evidence, as this compound exhibits a unique combination of high, broad-spectrum potency, a specific non-competitive mechanism of action, and a favorable in vivo safety profile. It demonstrates a distinct lack of cross-reactivity with other RGD-binding integrins (αvβ3, αvβ1, α8β1), a key differentiator from cyclic RGD peptides which show off-target binding at µM concentrations [1]. Furthermore, direct comparative studies reveal that SR121566A has a unique effect on platelet secretory function compared to the monoclonal antibody abciximab, highlighting that these agents are not functionally interchangeable [2]. These factors collectively demonstrate that SR121566A is a specialized tool with well-defined, unique properties, and its replacement with a generic alternative would introduce significant experimental variability and compromise data validity.

SR121566A Quantitative Evidence Guide: Potency, Selectivity, and In Vivo Efficacy


Broad-Spectrum Potency: SR121566A Inhibits Platelet Aggregation Across Multiple Agonists

SR121566A demonstrates nanomolar potency in inhibiting human platelet aggregation induced by multiple agonists, establishing its broad-spectrum antiplatelet activity. Its IC50 values are 46 ± 7.5 nM against ADP, 56 ± 6 nM against arachidonic acid, and 42 ± 3 nM against collagen [1]. This multi-agonist inhibition contrasts with agents like aspirin, which is ineffective at inhibiting ADP- or collagen-induced aggregation at standard concentrations [2].

Platelet Aggregation Antithrombotic GP IIb-IIIa

High Selectivity for αIIbβ3 Integrin: Lack of Cross-Reactivity with αvβ3 and α8β1

SR121566A exhibits high selectivity for the platelet-specific αIIbβ3 integrin and does not interact with other RGD-binding integrins. In a comparative study, SR121566A, along with other RGD peptidomimetics (L-734,217, lamifiban, Ro 44-3888, BIBU-52, XV459), showed no interaction with either αvβ3 and α8β1 on rat fibroblasts or with αvβ3 and αvβ1 on human fibroblasts [1]. In contrast, cyclic RGD peptides in the same study showed measurable potency (3–80 μM) on rat and human integrins with an αv subunit, indicating off-target activity [1].

Integrin Selectivity αIIbβ3 αvβ3 Off-target

Divergent Effect on Platelet Secretion: SR121566A Preserves ATP Release Unlike Abciximab

In a direct head-to-head comparison, SR121566A and the monoclonal antibody abciximab exhibited a key functional difference in their effects on platelet secretion. While both agents similarly inhibited fibrinogen binding and platelet aggregation, they diverged in their impact on ATP secretion from dense granules. At concentrations that maximally inhibited aggregation (250 ng/mL for SR121566A and 3 µg/mL for abciximab), abciximab reduced ATP secretion to 50% of the control, whereas SR121566A had no inhibitory effect on this parameter [1].

Platelet Secretion ATP Release Abciximab CD62 CD63

In Vivo Antithrombotic Efficacy with a Favorable Safety Margin in a Rabbit Microsurgery Model

In a rabbit arterial thrombosis model, a single 2 mg/kg bolus of SR121566A resulted in a significant, fourfold increase in vessel patency compared to saline control (80% vs. 20%, p < 0.01 at 35 minutes) [1]. This potent antithrombotic effect was achieved without deleterious effects on coagulation assays (mean INR: saline 0.66 ± 0.04; SR121566A 0.64 ± 0.03) or bleeding times (mean bleeding time: saline 42 ± 4 min; SR121566A 48 ± 6 min), a safety advantage not observed with comparator agents heparin or aspirin in this model [1].

Antithrombotic Microsurgery Bleeding Time In Vivo

Optimal Research and Industrial Applications for SR121566A (CAS 180144-61-0)


Investigating αIIbβ3-Specific Platelet Function Without Off-Target Integrin Activity

Given its demonstrated lack of interaction with αvβ3 and other RGD-binding integrins, SR121566A is the ideal tool for dissecting the specific role of the αIIbβ3 receptor in platelet activation, adhesion, and aggregation [1]. This application is critical for researchers studying integrin signaling, thrombosis, and hemostasis, where confounding effects from other integrins must be rigorously excluded.

Differentiating Aggregation-Dependent and -Independent Platelet Functions

The unique finding that SR121566A preserves ATP secretion from dense granules, unlike abciximab, makes it a valuable reagent for experiments designed to separate the anti-aggregatory effects of GP IIb-IIIa blockade from its effects on platelet secretory pathways [1]. This can help elucidate the complex interplay between platelet activation, granule release, and thrombus formation.

Validating Antithrombotic Efficacy in In Vivo Models Requiring Hemostatic Integrity

The in vivo data from the rabbit arterial thrombosis model, showing significant antithrombotic protection without prolonging bleeding time, position SR121566A as a key compound for preclinical studies where maintaining hemostasis is essential [1]. This scenario is particularly relevant for research in surgical models, trauma, and for testing adjunctive therapies where bleeding risk is a major concern.

Establishing Broad-Spectrum Platelet Inhibition Assays

With its potent and consistent IC50 values across multiple physiological agonists (ADP, arachidonic acid, collagen), SR121566A serves as an excellent positive control or reference standard in assays designed to evaluate platelet function or screen for new antiplatelet compounds [1]. Its broad-spectrum activity ensures reliable and reproducible results, irrespective of the agonist used.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR121566A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.